

Apelin-36 Gene Expression in Adipose Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Apelin-36

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Introduction

Apelin, an endogenous ligand for the G protein-coupled receptor APJ, is a multifaceted adipokine with significant implications for metabolic homeostasis. The 36-amino acid isoform, **Apelin-36**, is of particular interest due to its expression in adipose tissue and its role in regulating key adipocyte functions. This technical guide provides a comprehensive overview of **Apelin-36** gene expression in adipose tissue, its regulation, and its impact on adipocyte physiology. It is designed to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, obesity, and drug development.

Apelin is produced as a 77-amino acid prepropeptide, which is then cleaved into several active isoforms, including **Apelin-36**.^[1] Both apelin and its receptor, APJ, are expressed in various tissues, including the heart, kidney, and adipose tissue.^{[1][2]} Within adipose tissue, apelin is expressed in both mature adipocytes and the stromal vascular fraction.^[1] Its expression is dynamically regulated by a variety of factors, including insulin, glucocorticoids, hypoxia, and inflammatory cytokines, highlighting its role as a key signaling molecule in the complex metabolic environment of adipose tissue.

Data Presentation: Quantitative Analysis of Apelin-36 Expression

The expression of the apelin gene (APLN) in adipose tissue is modulated by various physiological and pathophysiological conditions. The following tables summarize quantitative data from several key studies, providing a comparative overview of **Apelin-36** expression under different stimuli and in different adipose depots.

Table 1: Regulation of Apelin mRNA Expression in Adipocytes by Hormones and Cytokines

Cell Type	Treatment	Concentration	Duration	Fold Change in Apelin mRNA	Reference
3T3-L1 Adipocytes	Insulin	1 nM - 100 nM	-	Dose-dependent increase	
3T3-L1 Adipocytes	Dexamethasone	0.1 nM - 100 nM	-	Dose-dependent decrease	
Human SGBS Adipocytes	Hypoxia (1% O ₂)	-	16 hours	~2.6-fold increase in secretion	
Human Adipose Tissue Explants	TNF- α	-	6-9 hours	Increased expression	

Table 2: Apelin mRNA Expression in Human Adipose Tissue in Obesity and Type 2 Diabetes

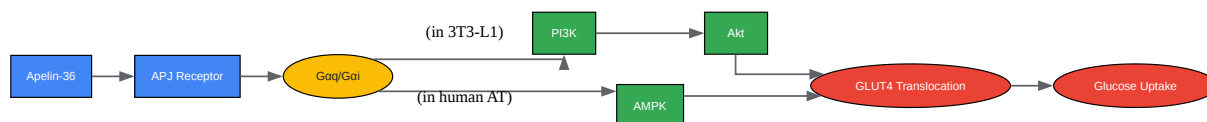
Adipose Depot	Condition	Apelin mRNA Expression (Arbitrary Units / 18S rRNA)	Reference
Omental	Normal Glucose Tolerance (NGT)	8.7 ± 0.8	[3]
Subcutaneous	Normal Glucose Tolerance (NGT)	8.1 ± 0.35	[3]
Omental	Type 2 Diabetes (T2D)	21.6 ± 1.4	[3]
Subcutaneous	Type 2 Diabetes (T2D)	18.2 ± 1.5	[3]
Visceral	Non-obese	(lower)	[4]
Subcutaneous	Non-obese	(lower)	[4]
Visceral	Obese	(significantly elevated)	[4]
Subcutaneous	Obese	(significantly elevated)	[4]

Signaling Pathways of Apelin-36 in Adipocytes

Apelin-36 exerts its diverse effects on adipocytes by activating several key intracellular signaling pathways. Upon binding to its receptor, APJ, a cascade of events is initiated, leading to the modulation of glucose metabolism, lipolysis, and adipogenesis.

Apelin-36 Signaling in Glucose Uptake

In human adipose tissue, apelin stimulates glucose transport in a manner dependent on AMP-activated protein kinase (AMPK).[5] In 3T3-L1 adipocytes, this effect is mediated through the PI3K/Akt signaling pathway.[5][6] Activation of these pathways ultimately leads to the translocation of GLUT4 transporters to the plasma membrane, facilitating glucose entry into the cell.[6]

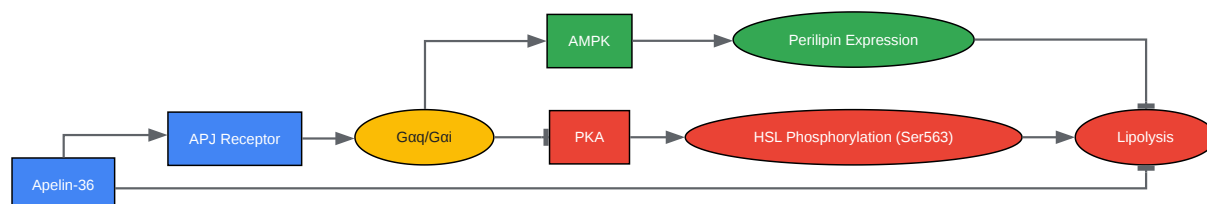


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Apelin-36 signaling pathway for glucose uptake in adipocytes.

Apelin-36 Signaling in Lipolysis

Apelin has been shown to inhibit lipolysis in adipocytes through distinct molecular pathways.[7] It can attenuate isoproterenol-induced lipolysis, an effect that is reversed by inhibitors of Gαq, Gαi, and AMPK.[8] The proposed mechanism involves the AMPK-dependent enhancement of perilipin expression, a protein that coats lipid droplets and protects them from lipases.[7][9] Apelin also decreases the phosphorylation of hormone-sensitive lipase (HSL), further reducing the breakdown of triglycerides.[8]



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Apelin-36 signaling pathway for the inhibition of lipolysis.

Apelin-36 Signaling in Adipogenesis

Apelin has also been implicated in the regulation of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Studies have shown that apelin can suppress adipogenesis through the MAPK/ERK signaling pathway.[7][9]



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Apelin-36 signaling pathway in the inhibition of adipogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Apelin-36** gene expression and function in adipose tissue.

RNA Isolation from Adipose Tissue (Optimized TRIzol-based Method)

High-quality RNA isolation from adipose tissue is challenging due to its high lipid content. This optimized protocol enhances RNA yield and purity.

Materials:

- TRIzol™ Reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Liquid nitrogen
- Low-temperature homogenizer with grinding beads
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Pipettes and RNase-free filter tips

- Centrifuge (refrigerated)

Procedure:

- Tissue Homogenization:
 - Place approximately 100-150 mg of frozen adipose tissue in a pre-chilled 2 mL tube containing grinding beads.
 - Immediately add 1 mL of TRIzol reagent.
 - Homogenize the tissue using a low-temperature homogenizer.
- Phase Separation:
 - Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet debris.
 - Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the top lipid layer.
 - Add 200 µL of chloroform to the supernatant.
 - Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new tube.
 - Add 500 µL of isopropanol and mix by inverting the tube.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

- RNA Wash and Resuspension:
 - Discard the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol.
 - Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Resuspend the RNA pellet in an appropriate volume of RNase-free water.
- RNA Quantification and Quality Control:
 - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
 - Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Reverse Transcription Quantitative PCR (RT-qPCR) for Apelin Gene Expression

Materials:

- High-quality total RNA (isolated as described above)
- Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Gene-specific primers for Apelin (APLN) and a reference gene (e.g., 18S rRNA, GAPDH)
- qPCR instrument
- Nuclease-free water
- PCR tubes or plates

Procedure:

- Reverse Transcription (cDNA Synthesis):
 - Prepare the reverse transcription reaction mix according to the manufacturer's protocol. Typically, this involves combining the RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
 - Incubate the reaction in a thermal cycler using the recommended temperature profile.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix by combining the cDNA template, qPCR master mix, forward and reverse primers for the target gene (Apelin) and the reference gene.
 - Set up the reactions in a qPCR plate, including no-template controls.
 - Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for both the target and reference genes.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Western Blotting for Signaling Proteins (e.g., Phospho-AMPK)

Materials:

- Adipose tissue or adipocyte cell lysates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Electrophoresis and transfer apparatus

- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AMPK, anti-total-AMPK, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction and Quantification:
 - Homogenize adipose tissue or lyse adipocytes in lysis buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
 - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature protein samples by boiling in Laemmli buffer.
 - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) overnight at 4°C.
 - Wash the membrane with TBST.

- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and/or a loading control (e.g., β -actin).

Glucose Uptake Assay in Primary Human Adipocytes

Materials:

- Isolated primary human adipocytes
- Krebs-Ringer-HEPES (KRH) buffer with 4% BSA
- Insulin
- D-[U- 14 C]glucose
- Silicone oil
- Microcentrifuge tubes
- Scintillation counter

Procedure:

- Cell Preparation and Stimulation:
 - Prepare a suspension of isolated human adipocytes in KRH buffer.
 - Stimulate the cells with or without insulin (e.g., 100 nM) for a specified time (e.g., 15 minutes).

- Glucose Uptake Measurement:
 - Add D-[U-¹⁴C]glucose to the cell suspension and incubate for a defined period (e.g., 45 minutes).
 - Stop the reaction by placing the tubes on ice.
- Separation and Quantification:
 - Layer the cell suspension on top of silicone oil in a microcentrifuge tube.
 - Centrifuge to separate the adipocytes (which will float on the oil) from the aqueous medium.
 - Collect the adipocyte layer and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the glucose uptake as counts per minute (CPM) or convert to pmol of glucose per mg of protein or per cell number.

Lipolysis Assay in 3T3-L1 Adipocytes (Glycerol Release)

Materials:

- Differentiated 3T3-L1 adipocytes in a 96-well plate
- Lipolysis Assay Buffer
- Isoproterenol (lipolysis stimulator)
- Glycerol Assay Reagents (Glycerol Standard, Glycerol Probe, Enzyme Mix)
- 96-well plate reader

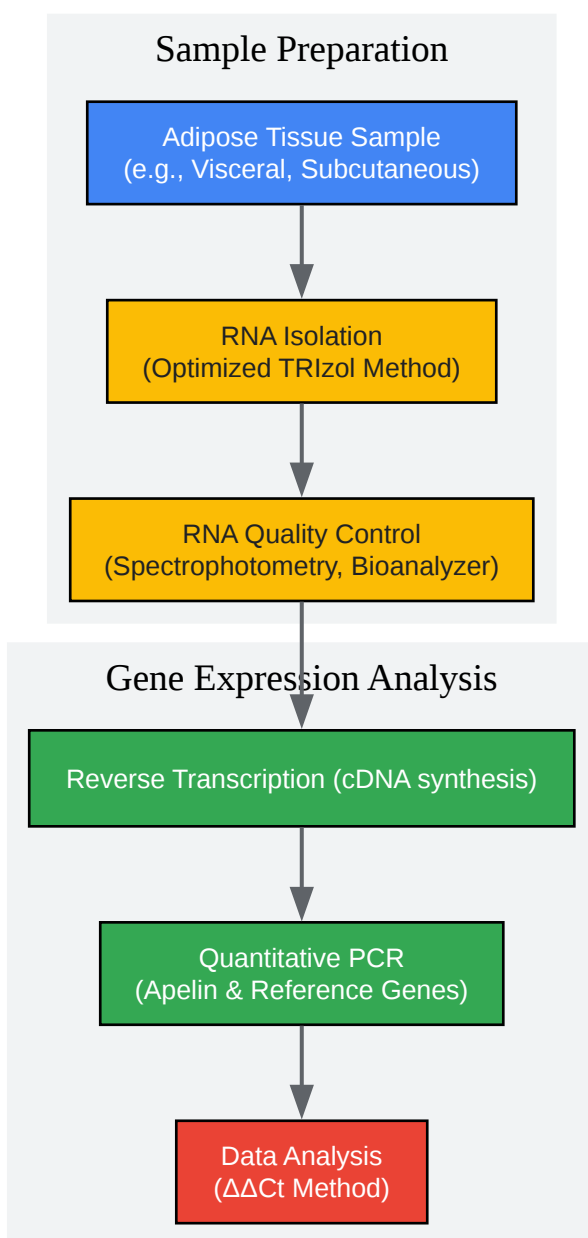
Procedure:

- Cell Treatment:

- Wash the differentiated 3T3-L1 adipocytes with Wash Buffer.
- Add Lipolysis Assay Buffer to each well.
- Add isoproterenol to the desired wells to stimulate lipolysis. Include vehicle controls.
- Incubate for 1-3 hours.
- Sample Collection and Preparation:
 - Collect the media from each well.
 - Transfer a portion of the media to a new 96-well plate.
- Glycerol Measurement:
 - Prepare a glycerol standard curve.
 - Prepare a reaction mix containing the Glycerol Probe and Enzyme Mix.
 - Add the reaction mix to the standards and samples.
 - Incubate at room temperature, protected from light.
- Data Analysis:
 - Measure the absorbance at 570 nm.
 - Calculate the glycerol concentration in the samples based on the standard curve.

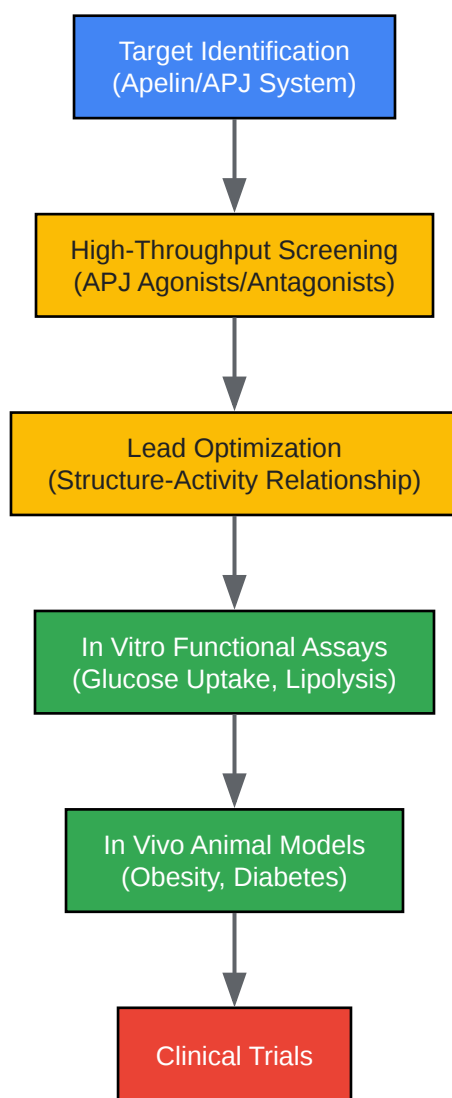
Experimental and Logical Workflows

The following diagrams illustrate the workflows for studying **Apelin-36** gene expression and for a typical drug discovery process targeting the apelin system.



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Workflow for analyzing **Apelin-36** gene expression in adipose tissue.



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Logical workflow for drug discovery targeting the apelin system.

Conclusion

Apelin-36 is a critical adipokine that plays a multifaceted role in the regulation of adipose tissue function. Its expression is tightly controlled by a variety of hormonal and environmental cues, and its dysregulation is associated with metabolic disorders such as obesity and type 2 diabetes. The signaling pathways activated by **Apelin-36** in adipocytes, including the AMPK, PI3K/Akt, and MAPK/ERK pathways, offer multiple points for therapeutic intervention. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the biology of **Apelin-36**

and to explore its potential as a therapeutic target for metabolic diseases. A deeper understanding of the intricate regulation and function of **Apelin-36** in adipose tissue will be instrumental in the development of novel and effective treatments for these widespread and debilitating conditions.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. academic.oup.com [academic.oup.com]
- 9. Apelin inhibits adipogenesis and lipolysis through distinct molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Apelin-36 Gene Expression in Adipose Tissue: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139625#apelin-36-gene-expression-in-adipose-tissue]

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